molecular formula C17H19N5O B12175671 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12175671
M. Wt: 309.4 g/mol
InChI Key: RGEUSPHNFWPAMH-UHFFFAOYSA-N
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Description

“3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide” is a synthetic organic compound that features a carbazole moiety linked to a triazole ring via a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide” typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanamide Chain: The propanamide chain can be introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP.

    Introduction of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinones.

    Reduction: Reduction reactions may target the triazole ring or the amide linkage, potentially leading to ring-opened or reduced amide products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the carbazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized carbazole derivatives, reduced triazole compounds, and substituted carbazole or triazole products.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in organic electronics or as a building block for polymers.

Biology

    Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Drug Development: Potential use as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential incorporation into drug formulations.

Mechanism of Action

The mechanism of action of “3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide” would depend on its specific application. In a pharmacological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Carbazole Derivatives: Compounds like 9-ethylcarbazole or 3,6-dibromo-9H-carbazole.

    Triazole Derivatives: Compounds such as 1,2,4-triazole or 3-amino-1,2,4-triazole.

Uniqueness

“3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide” is unique due to its specific combination of a carbazole moiety and a triazole ring, which may confer distinct chemical and biological properties compared to other compounds.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydrocarbazol-9-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C17H19N5O/c23-16(20-17-18-11-19-21-17)9-10-22-14-7-3-1-5-12(14)13-6-2-4-8-15(13)22/h1,3,5,7,11H,2,4,6,8-10H2,(H2,18,19,20,21,23)

InChI Key

RGEUSPHNFWPAMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NC4=NC=NN4

Origin of Product

United States

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